N-[4-(4-chloro-2,5-dimethylbenzenesulfonamido)phenyl]acetamide
Description
N-[4-(4-Chloro-2,5-dimethylbenzenesulfonamido)phenyl]acetamide is a sulfonamide-containing acetamide derivative with a complex substitution pattern on the benzene ring. The compound features a 4-chloro-2,5-dimethylbenzenesulfonamido group attached to a phenylacetamide backbone, which introduces steric and electronic effects that influence its physicochemical and biological properties. Chlorine and methyl substituents are known to modulate lipophilicity, metabolic stability, and binding interactions, making this compound a candidate for therapeutic applications or synthetic precursors in heterocyclic chemistry .
Properties
Molecular Formula |
C16H17ClN2O3S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[4-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-10-9-16(11(2)8-15(10)17)23(21,22)19-14-6-4-13(5-7-14)18-12(3)20/h4-9,19H,1-3H3,(H,18,20) |
InChI Key |
SCMXNDXGFLBYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chloro-2,5-dimethylbenzenesulfonamido)phenyl]acetamide typically involves the following steps:
Sulfonation: The starting material, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, is reacted with 4-aminophenylacetamide in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide linkage.
Acetylation: The resulting sulfonamide is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.
Major Products:
Oxidation: Formation of 4-(4-chloro-2,5-dimethylbenzenesulfonamido)benzoic acid.
Reduction: Formation of N-[4-(4-chloro-2,5-dimethylbenzenesulfonamido)phenyl]ethylamine.
Substitution: Formation of N-[4-(4-amino-2,5-dimethylbenzenesulfonamido)phenyl]acetamide.
Scientific Research Applications
Antimicrobial Applications
Antibacterial Activity
Research indicates that compounds similar to N-[4-(4-chloro-2,5-dimethylbenzenesulfonamido)phenyl]acetamide exhibit considerable antibacterial properties. For instance, studies have shown that chloroacetamides can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogenated phenyl rings enhances lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively .
Case Study: Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis was conducted on various N-substituted phenyl chloroacetamides, including those with similar structural features to this compound. The study revealed that compounds with specific substitutions on the phenyl ring showed enhanced antimicrobial activity due to their ability to interact with bacterial cell receptors .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | Effective | Less effective |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderately effective |
Anticancer Potential
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. Compounds in the sulfonamide class have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the disruption of folate metabolism in cancerous cells, which is crucial for their proliferation .
Case Study: In Vitro Testing
In vitro studies have demonstrated that sulfonamide derivatives can effectively inhibit the growth of various cancer cell lines. For example, one study focused on the cytotoxic effects of sulfonamide compounds on human breast cancer cells, revealing a dose-dependent response where higher concentrations led to increased cell death .
Mechanism of Action
The mechanism of action of N-[4-(4-chloro-2,5-dimethylbenzenesulfonamido)phenyl]acetamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
*Estimated based on electron-withdrawing Cl and methyl groups.
Key Observations:
- The nitro group in introduces strong electron-withdrawing effects, altering reactivity and intermolecular interactions.
- Crystallinity: The methylphenyl analog exhibits a high melting point (184°C), attributed to efficient crystal packing via hydrogen bonding. The target compound’s dimethyl groups may disrupt this packing, lowering its melting point relative to .
- Acidity: The pKa of the target compound is expected to be slightly lower than the methylphenyl analog (8.88 ) due to the electron-withdrawing Cl substituent.
Pharmacological Activity
- Analgesic and Anti-inflammatory Potential: Compound 35 (piperazinyl substituent) demonstrated superior analgesic activity to paracetamol, suggesting that nitrogen-containing groups enhance central nervous system (CNS) targeting. The target compound’s chloro and dimethyl groups may instead favor peripheral anti-inflammatory effects, as seen in compound 36 (diethylsulfamoyl group) .
- Anti-hypernociceptive Activity: Compound 37 (piperazine sulfonamide) showed efficacy in inflammatory pain models, highlighting the role of sulfonamide flexibility in receptor binding.
Research Findings and Implications
Structure-Activity Relationships (SAR): Electron-withdrawing groups (Cl, NO₂) enhance electrophilic reactivity but may reduce metabolic stability. Bulky substituents (e.g., dimethyl) improve selectivity for hydrophobic binding pockets but hinder synthetic yields .
Therapeutic Potential: The target compound’s combination of Cl and methyl groups positions it as a candidate for non-CNS inflammatory disorders, contrasting with the CNS-targeted analogs in .
Synthetic Challenges:
- Steric effects from dimethyl groups may require optimized reaction conditions to avoid by-products .
Biological Activity
N-[4-(4-chloro-2,5-dimethylbenzenesulfonamido)phenyl]acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticonvulsant domains. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 902697-27-2. The structure features a chlorinated aromatic ring and a sulfonamide group that are integral to its biological activity. The presence of the chloro substituent enhances lipophilicity, facilitating membrane permeability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. Research indicates that the biological activity varies significantly based on the substituents on the phenyl ring:
- Effective Against Gram-positive Bacteria : The compound demonstrates considerable effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderate Activity Against Yeasts : It shows moderate efficacy against Candida albicans.
- Less Effective Against Gram-negative Bacteria : The activity against Escherichia coli is notably lower compared to Gram-positive strains .
Table 1: Antimicrobial Activity Profile
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Candida albicans | Moderate |
| Escherichia coli | Low |
Anticonvulsant Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticonvulsant activity. A study synthesized various N-phenyl derivatives and tested them in animal models for their efficacy against seizures:
- Mechanism of Action : The anticonvulsant effect is believed to be mediated through modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.
- Testing Methods : Compounds were assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice .
Case Study: Synthesis and Testing
A synthesis of twenty-two new N-phenyl derivatives was conducted to evaluate their anticonvulsant properties. The results indicated that several derivatives exhibited significant protective effects against induced seizures at various dosages (30 mg/kg to 300 mg/kg).
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide compounds like this compound can be analyzed through SAR studies:
- Position of Substituents : Variations in substituent positions on the phenyl ring significantly influence antimicrobial potency.
- Lipophilicity : Increased lipophilicity is associated with enhanced membrane penetration, which is crucial for antimicrobial efficacy.
- Molecular Docking Studies : These studies suggest that non-covalent interactions at specific binding sites are critical for enzyme inhibition and overall biological activity .
Table 2: Summary of SAR Findings
| Substituent Position | Lipophilicity | Antimicrobial Efficacy |
|---|---|---|
| Para | High | Strong against Gram-positive bacteria |
| Meta | Moderate | Variable efficacy |
| Ortho | Low | Reduced activity |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[4-(4-chloro-2,5-dimethylbenzenesulfonamido)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a two-step process: (1) sulfonylation of a substituted aniline precursor with 4-chloro-2,5-dimethylbenzenesulfonyl chloride, followed by (2) acetylation of the intermediate sulfonamide using acetic anhydride. Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of sulfonamide to acetylating agent), reflux conditions (e.g., 30–60 minutes in acetic anhydride), and purification via slow evaporation of ethanolic solutions for crystallization. Optimization may involve adjusting reaction time, temperature, and solvent polarity to improve yield (>90%) and purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of key functional groups (e.g., methyl protons at δ ~2.3 ppm for CH₃, sulfonamide N–H at δ ~7.5 ppm).
- X-ray Crystallography : Determines bond lengths (e.g., S–N bond ~1.62 Å), torsion angles (e.g., nitro group deviation from the benzene plane by ~16.7°), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test serine protease inhibition using fluorogenic substrates, with IC₅₀ values compared to reference inhibitors.
- Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition via ELISA or fluorometric kits, as seen in related sulfonamide-acetamide derivatives .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : X-ray diffraction reveals centrosymmetric C–H⋯O hydrogen bonds (e.g., C9–H9B⋯O3 distance ~3.2 Å) and π-π stacking (interplanar spacing ~3.5 Å). These interactions enhance thermal stability and solubility profiles, which can be computationally modeled using software like Mercury or Materials Studio to predict packing efficiency .
Q. What strategies can elucidate the structure-activity relationship (SAR) for optimizing analgesic or anti-inflammatory activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzene ring (e.g., replacing Cl with Br or adjusting methyl group positions) and assess activity changes.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key binding motifs (e.g., sulfonamide moiety interacting with COX-2 hydrophobic pockets). Compound 35 (a structural analog) showed superior analgesic activity to paracetamol, highlighting the role of piperazine sulfonamide groups .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability (%F >50% for optimal absorption) and cytochrome P450 interactions.
- Metabolite Identification : Density Functional Theory (DFT) simulations predict hydroxylation or sulfonation pathways, with toxicity assessed via Ames test analogs .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (e.g., inflammatory pain models in rodents) with standardized protocols (e.g., carrageenan-induced hypernociception).
- Batch Consistency Analysis : Compare purity (HPLC >98%) and stereochemical stability (circular dichroism) across synthesized batches to rule out impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
